
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
Übersicht
Beschreibung
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Enzyme Interaction
This compound and related derivatives have been explored for their role as chemical inhibitors, particularly in the context of cytochrome P450 enzymes in human liver microsomes. Chemical inhibitors are crucial for understanding drug metabolism and potential drug-drug interactions by selectively inhibiting the activity of specific enzyme isoforms. The selectivity and potency of these inhibitors are paramount for deciphering the involvement of various CYP isoforms in the metabolism of drugs, thereby predicting possible interactions (Khojasteh et al., 2011).
Structural Analogues and Pharmacological Profile
Research into structural analogues based on the pyrrolidin-2-one pharmacophore, similar to the core structure of the compound , has demonstrated significant pharmacological potential. These analogues, including compounds like (R)-phenylpiracetam and E1R, have shown promise in facilitating memory processes and attenuating cognitive impairment associated with various conditions. The stereochemistry of these compounds is closely linked to their biological properties, highlighting the importance of this aspect in drug design (Veinberg et al., 2015).
Antitubercular Activity
Compounds structurally related to "4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide" have been evaluated for their antitubercular activity. Modifications of the isoniazid structure, incorporating elements similar to the compound , have demonstrated efficacy against various strains of mycobacteria, offering insights into the design of new leads for anti-TB compounds (Asif, 2014).
Antimicrobial Applications
The structure of "this compound" and its analogues suggest potential applications in the development of antimicrobial agents. For instance, studies on p-Cymene, a compound with a related structural motif, have shown a broad spectrum of biological activity, including antimicrobial effects. This points to the utility of structurally similar compounds in addressing the urgent need for new antimicrobial substances (Marchese et al., 2017).
Pyrrolidine Derivatives and Biological Activity
The pyrrolidine ring, a core element of "this compound," is widely utilized in medicinal chemistry due to its presence in compounds with various biological activities. Pyrrolidine derivatives are explored for their therapeutic potential, underscoring the importance of this structural motif in the design of bioactive molecules (Li Petri et al., 2021).
Wirkmechanismus
Mal-AMCHC-N-Propargylamide, also known by its chemical name 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide, is a compound of interest in the field of bio-conjugation . This article will delve into the various aspects of its mechanism of action.
Target of Action
Mal-AMCHC-N-Propargylamide is primarily used as a bio-conjugation reagent . Its primary targets are therefore the molecules it is intended to conjugate, such as antibodies in the synthesis of antibody-drug conjugates (ADCs) .
Mode of Action
The compound contains an azide group , which is a key component in click chemistry . Click chemistry is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds .
Biochemical Pathways
The exact biochemical pathways affected by Mal-AMCHC-N-Propargylamide would depend on the molecules it is conjugated to. As a bio-conjugation reagent, it can be used to attach a variety of different agents to antibodies, thereby influencing a wide range of biochemical pathways .
Pharmacokinetics
As a bio-conjugation reagent, its bioavailability would be largely determined by the properties of the molecules it is conjugated to .
Result of Action
The molecular and cellular effects of Mal-AMCHC-N-Propargylamide’s action would again depend on the molecules it is conjugated to. In the context of ADCs, the compound could potentially enable the targeted delivery of cytotoxic drugs to cancer cells .
Action Environment
The action, efficacy, and stability of Mal-AMCHC-N-Propargylamide can be influenced by various environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . Furthermore, it should be kept away from incompatible materials and foodstuff containers .
Eigenschaften
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-prop-2-ynylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-9-16-15(20)12-5-3-11(4-6-12)10-17-13(18)7-8-14(17)19/h1,7-8,11-12H,3-6,9-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFMOXYVCNOXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



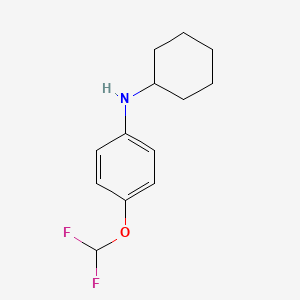
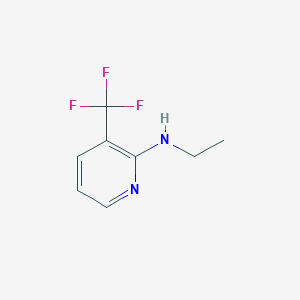
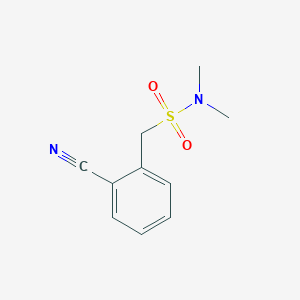

![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)

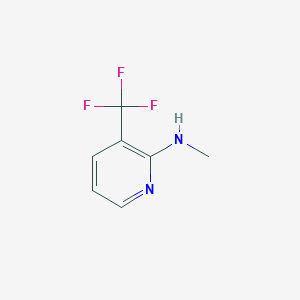

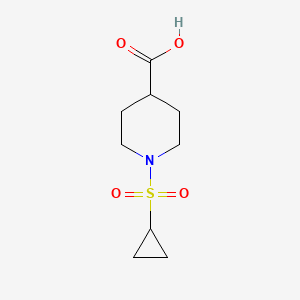
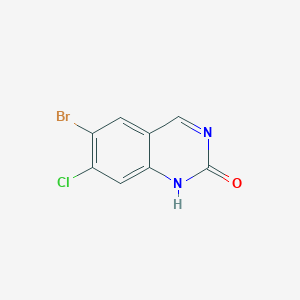

![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)